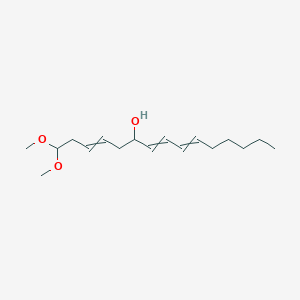![molecular formula C19H11FO2 B14352810 2-(4-Fluorophenyl)benzo[H]chromen-4-one CAS No. 98166-63-3](/img/structure/B14352810.png)
2-(4-Fluorophenyl)benzo[H]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)benzo[H]chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanone derivatives are significant due to their diverse biological activities and their role as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused with a dihydropyran ring, with a fluorophenyl group attached at the second position .
Méthodes De Préparation
The synthesis of 2-(4-Fluorophenyl)benzo[H]chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles in the presence of a catalyst such as calcium hydroxide . Another method includes the use of nitrophenylboronic acid as a green catalyst . Industrial production methods often focus on optimizing yield and reducing reaction time, catalyst utilization, and byproducts .
Analyse Des Réactions Chimiques
2-(4-Fluorophenyl)benzo[H]chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where reagents like halogens or nitrating agents are used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(4-Fluorophenyl)benzo[H]chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)benzo[H]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
2-(4-Fluorophenyl)benzo[H]chromen-4-one can be compared with other similar compounds such as:
Chromanone: Lacks the fluorophenyl group but shares the chromanone scaffold.
Chromenone: Contains a double bond between C2 and C3, which is absent in chromanone derivatives.
Taxifolin: A natural compound with a similar structure but different biological activities.
The uniqueness of this compound lies in its fluorophenyl group, which enhances its biological activity and potential therapeutic applications .
Propriétés
Numéro CAS |
98166-63-3 |
|---|---|
Formule moléculaire |
C19H11FO2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11FO2/c20-14-8-5-13(6-9-14)18-11-17(21)16-10-7-12-3-1-2-4-15(12)19(16)22-18/h1-11H |
Clé InChI |
JAMZATGDOYWHQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
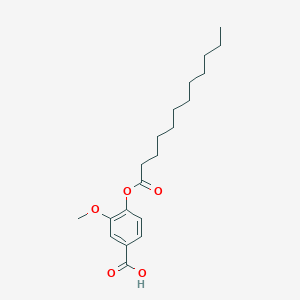
![[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)](/img/structure/B14352756.png)

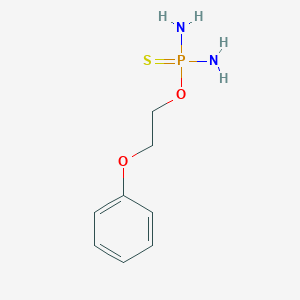
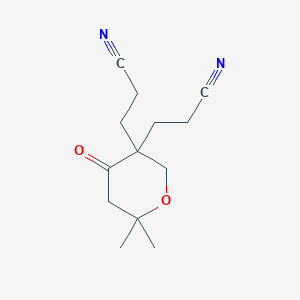
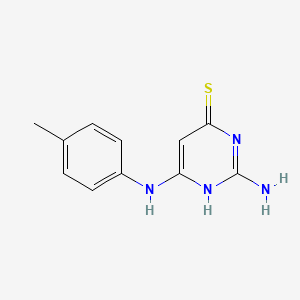

![Methyl 5-[(3-aminopropyl)amino]pentanoate](/img/structure/B14352785.png)
![1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14352793.png)
![N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14352795.png)
![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
